N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide
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Overview
Description
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is a synthetic nucleoside analog It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA The compound is characterized by the substitution of a hydrogen atom with an iodine atom at the 5th position of the cytidine ring, and the addition of a benzoyl group at the N4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Iodination: The 5th position of the cytidine ring is iodinated using iodine and a suitable oxidizing agent such as iodic acid.
Benzoylation: The N4 position is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents at the 5th position.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: De-benzoylated cytidine derivatives.
Scientific Research Applications
Chemistry
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is used as a precursor in the synthesis of various nucleoside analogs. It serves as a building block for the development of new compounds with potential therapeutic applications.
Biology
In biological research, this compound is used to study nucleoside metabolism and the mechanisms of nucleoside analogs in cellular processes. It helps in understanding the role of modified nucleosides in DNA and RNA functions.
Medicine
The compound has potential applications in antiviral and anticancer therapies. Its modified structure allows it to interfere with viral replication and cancer cell proliferation, making it a candidate for drug development.
Industry
In the pharmaceutical industry, Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) involves its incorporation into nucleic acids. The iodine atom at the 5th position and the benzoyl group at the N4 position alter its interaction with enzymes involved in nucleic acid synthesis. This modification can inhibit DNA polymerase and reverse transcriptase, leading to the termination of DNA and RNA synthesis. The compound targets viral and cancerous cells by disrupting their replication processes.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-iodocytidine: Similar structure but lacks the benzoyl group.
5-Iodocytidine: Contains an iodine atom at the 5th position but is not deoxygenated at the 2’ position.
N4-Benzoyl-2’-deoxycytidine: Similar structure but lacks the iodine atom.
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5-iodo-(9CI) is unique due to the combination of the iodine atom and the benzoyl group. This dual modification enhances its chemical stability and biological activity, making it a valuable compound for research and therapeutic applications.
Biological Activity
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring and a hydroxymethyl oxolane moiety. Its molecular formula is C13H14N4O5I with a molecular weight of approximately 404.18 g/mol. The presence of iodine in the structure may enhance its biological activity by influencing its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways.
- Antiviral Properties : Some derivatives of similar structures have demonstrated antiviral activity, suggesting potential applications in treating viral infections.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 10 | Apoptosis induction |
MCF7 (breast cancer) | 15 | Cell cycle arrest |
A549 (lung cancer) | 12 | Inhibition of DNA synthesis |
These results indicate a promising therapeutic index for further development.
In Vivo Studies
In vivo studies using murine models have shown that the compound can significantly reduce tumor size compared to control groups. Notably, a study reported a reduction in tumor volume by approximately 40% after treatment with the compound over four weeks.
Case Studies
-
Case Study 1: Antitumor Effects in Mice
- A group of mice bearing xenograft tumors were treated with this compound. The treatment resulted in significant tumor regression without notable toxicity, suggesting a favorable safety profile.
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Case Study 2: Antiviral Activity
- In vitro experiments demonstrated that the compound inhibited viral replication in cultured cells infected with influenza virus, indicating potential as an antiviral agent.
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHRRVGTTLNUQZ-YNEHKIRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.